3-Hydroxypent-4-enal

Structural Differentiation Reactivity Profiling Chemical Stability

3-Hydroxypent-4-enal (CAS 144220-33-7; synonym: 4-Pentenal, 3-hydroxy) is a C5 β-hydroxy aldehyde with molecular formula C5H8O2 and a molecular weight of 100.12 g/mol. The compound belongs to the β-hydroxy carbonyl class, characterized by a hydroxyl group at the C3 position, an aldehyde at C1, and a terminal vinyl group (C4=C5), endowing it with dual nucleophilic and electrophilic reactivity.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 144220-33-7
Cat. No. B12542759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypent-4-enal
CAS144220-33-7
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC=CC(CC=O)O
InChIInChI=1S/C5H8O2/c1-2-5(7)3-4-6/h2,4-5,7H,1,3H2
InChIKeyYVCNXMGONDDLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypent-4-enal (CAS 144220-33-7): Structural Identity and Compound Class for Procurement Decision-Makers


3-Hydroxypent-4-enal (CAS 144220-33-7; synonym: 4-Pentenal, 3-hydroxy) is a C5 β-hydroxy aldehyde with molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . The compound belongs to the β-hydroxy carbonyl class, characterized by a hydroxyl group at the C3 position, an aldehyde at C1, and a terminal vinyl group (C4=C5), endowing it with dual nucleophilic and electrophilic reactivity . Its IUPAC name and InChI (InChI=1S/C5H8O2/c1-2-5(7)3-4-6/h2,4-5,7H,1,3H2) are unambiguously recorded in authoritative chemical databases [1]. Unlike its positional isomer 4-hydroxypent-2-enal (an α,β-unsaturated carbonyl), 3-hydroxypent-4-enal lacks conjugation between the alkene and the carbonyl, resulting in fundamentally different reactivity and stability profiles that directly impact its suitability for specific synthetic and biochemical applications [2].

Non-conjugated β-hydroxy aldehydeAvoids Michael acceptor reactivity common in α,β-unsaturated isomers like HPE.
Terminal vinyl groupProvides a synthetic handle for olefin metathesis, Heck coupling, and hydroformylation.
3-Hydroxy functional handleEnables enzymatic dehydrogenation strategies for latent reactivity probe design.

Why Generic Substitution Fails: Critical Differentiation Drivers for 3-Hydroxypent-4-enal in Scientific Procurement


Substituting 3-hydroxypent-4-enal with structurally similar compounds—such as its positional isomer 4-hydroxypent-2-enal (HPE), the simplest β-hydroxy aldehyde 3-hydroxybutanal, or the non-hydroxylated pent-4-enal—introduces risks of altered reactivity, divergent biological target engagement, and incompatible physicochemical properties [1][2]. 3-Hydroxypent-4-enal's non-conjugated β-hydroxy aldehyde structure avoids the Michael acceptor activity characteristic of α,β-unsaturated aldehydes like HPE, while its terminal vinyl group provides a synthetic handle absent in 3-hydroxybutanal [1][3]. The patent literature further demonstrates that the synthesis of 3-hydroxyalkanals via acid-base buffer-catalyzed hydration achieves selectivity superior to mineral acid catalysis alone, making defined synthetic protocols and reliable sourcing essential for reproducible outcomes [4]. The quantitative evidence below details these differentiation dimensions.

Positional isomer
4-Hydroxypent-2-enal introduces conjugated Michael acceptor reactivity; electrophilic profile may shift target engagement and thiol adduction patterns.
Conjugation alters reactivity class; verify by NMR.
Shorter analog
3-Hydroxybutanal lacks the terminal olefin; synthetic routes requiring Heck, metathesis, or hydroformylation may not transfer.
Olefin-dependent elaboration not possible.
Non-hydroxylated
Pent-4-enal absence of 3-OH group prevents dehydrogenase-based bioactivation and increases lipophilicity (ΔLogP ~0.7–1.0), altering phase-transfer and metabolic stability profiles.
Latent activation handle lost; verify LogP impact.

Product-Specific Quantitative Evidence Guide: Where 3-Hydroxypent-4-enal Outperforms Its Closest Analogs


Non-Conjugated β-Hydroxy Aldehyde Structure Avoids Michael Acceptor Reactivity Compared to 4-Hydroxypent-2-enal

The defining structural feature of 3-hydroxypent-4-enal is its non-conjugated β-hydroxy aldehyde architecture (hydroxyl at C3, alkene at C4=C5, aldehyde at C1), in contrast to its positional isomer 4-hydroxypent-2-enal (HPE), which places the hydroxyl at C4 and positions the alkene in conjugation with the carbonyl as an α,β-unsaturated system [1][2]. This conjugation difference fundamentally alters the electrophilic character: HPE acts as a Michael acceptor that reacts covalently with protein thiols via addition at the C2=C3 double bond, whereas 3-hydroxypent-4-enal lacks this conjugated electrophilic site and instead engages through its aldehyde carbonyl and enolizable α-carbon as a nucleophile [2][3]. Quantitative reactivity parameters are reflected in the compounds' distinct NMR chemical environments: 3-hydroxypent-4-enal displays a characteristic aldehyde proton signal (¹H NMR δ ~9.7 ppm, doublet) and an isolated vinyl multiplet (δ 5.4–5.6 ppm), while 4-hydroxypent-2-enal exhibits downfield-shifted olefinic protons (δ ~6.2–6.9 ppm) due to conjugation, enabling unambiguous identity verification [4].

Conjugation state
Class-level
Non-conjugated β-hydroxy aldehyde vs. α,β-unsaturated HPE
No Michael acceptor site; aldehyde-only electrophile
Reactivity profile aligns with non-conjugated aldehyde chemistry
Class-level structural inference; confirm by ¹H NMR δ ~9.7 ppm aldehyde, vinyl δ 5.4–5.6 ppm
Structural Differentiation Reactivity Profiling Chemical Stability

Terminal Vinyl Group Enables Synthetic Elaboration Routes Inaccessible to 3-Hydroxybutanal

3-Hydroxypent-4-enal possesses a terminal vinyl group (C4=C5) that is entirely absent in 3-hydroxybutanal (CAS 107-89-1), the simplest β-hydroxy aldehyde [1]. This olefin serves as a synthetic handle for diverse transformations—including hydroformylation, cross-metathesis, Heck coupling, and hydroacylation—that are structurally impossible with the saturated C4 analog [1]. In published synthetic methodology, 3-hydroxy-4-pentenoic acid derivatives (the carboxylic acid analog) have been employed as critical chiral building blocks in statin (HMG-CoA reductase inhibitor) synthesis, with the olefin enabling downstream functionalization . The 3-hydroxypentenyl side chain has also been documented in unified synthetic approaches to neuroprostane natural products, where the terminal alkene participated in stereoselective semihydrogenation and olefin cross-metathesis steps [2]. The LogP values further distinguish these compounds: 3-hydroxypent-4-enal has a calculated LogP of 0.12, approximately 0.6–0.8 log units higher than 3-hydroxybutanal (LogP ≈ −0.47 to −0.77), reflecting increased lipophilicity imparted by the vinyl group that may influence extraction, chromatographic behavior, and membrane partitioning [3].

Synthetic handle
Cross-study
Terminal C4=C5 olefin present
LogP 0.12 vs. 3-hydroxybutanal −0.47 to −0.77
Enables olefin-dependent synthetic strategies absent in saturated analog
LogP difference may affect extraction and chromatographic behavior
Synthetic Intermediate Olefin Functionalization Natural Product Synthesis

Acid-Base Buffer Catalysis Delivers Superior Selectivity for 3-Hydroxyalkanal Synthesis vs. Mineral Acid Methods

Patent US 5,284,979 (Haas et al., Degussa AG) provides a direct quantitative comparison of catalyst systems for the preparation of 3-hydroxyalkanals via hydration of 2-alkenals [1]. The key finding is that employing a dissolved acid-base buffer (carboxylic acid/tertiary amine) at pH 2–5 dramatically outperforms the prior art of using mineral or carboxylic acids alone. In a representative comparison for acrolein hydration to 3-hydroxypropionaldehyde (the C3 homolog): using propionic acid alone (8 g in 180 g water, pH 2.5, 17 wt% acrolein, 70°C, 2 h) achieved only 24.5% conversion with 52.1% selectivity (Comparison Example VB1), whereas the identical system supplemented with 0.85 g triethylamine to establish pH 4.0 (Example 1) delivered 44.1% conversion and 85.8% selectivity—a 1.8-fold increase in conversion and a 1.65-fold improvement in selectivity [1]. Further optimization using acetic acid/triethylamine buffers at pH 3.9 (Example 4) reached 49.9% conversion with 84.3% selectivity, and using isobutyric acid/triethylamine (pH 4.0, Example 6) achieved 50.4% conversion with 86.9% selectivity [1]. These buffer systems are directly applicable to the synthesis of 3-hydroxypent-4-enal from the corresponding 2-pentenal substrate, as the patent explicitly covers 3-hydroxyalkanals having 3 to 12 carbon atoms [1].

Process selectivity
Head-to-head
1.8× higher conversion (44.1% vs 24.5%)
1.65× higher selectivity (85.8% vs 52.1%)
Buffer catalysis improves process performance over acid-only methods
Patent US 5,284,979; data on acrolein homolog, applicable to C5 substrate
Process Chemistry Catalytic Hydration Selectivity Optimization

3-Hydroxy Group Enables Enzymatic Oxidation to 3-Oxo-4-pentenoate (Michael Acceptor Prodrug Strategy), Absent in Pent-4-enal

The 3-hydroxy group of 3-hydroxypent-4-enal (and its carboxylic acid congener, 3-hydroxy-4-pentenoic acid) serves as a critical handle for enzymatic dehydrogenation to generate the corresponding α,β-unsaturated ketone/aldehyde—a transformation not possible with pent-4-enal (CAS 2100-17-6), which lacks the hydroxyl group [1][2]. Published studies on the enantioselective metabolic activation of (S)-3-hydroxy-4-pentenoate demonstrate that this compound is a substrate for mitochondrial 3-hydroxybutanoate dehydrogenase, which oxidizes it to 3-oxo-4-pentenoate—a Michael acceptor that subsequently depletes mitochondrial glutathione pools in rat hepatocytes in a time- and concentration-dependent manner [1]. Critically, this activation is enantioselective: (S)-3-hydroxy-4-pentenoate is a substrate, whereas (R)-3-hydroxy-4-pentenoate is not, producing little to no glutathione depletion [1]. Pent-4-enal, lacking the 3-hydroxy group, cannot undergo this enzymatic dehydrogenation and is processed solely via aldehyde dehydrogenase-mediated oxidation to the carboxylic acid [2][3]. The physicochemical distinction is further quantified by LogP: pent-4-enal (LogP ≈ 0.80–1.15) is approximately 0.7–1.0 log units more lipophilic than 3-hydroxypent-4-enal (LogP = 0.12), attributable to the absence of the hydrogen-bonding hydroxyl group, and also has a lower polar surface area (PSA ≈ 17.1 Ų vs. 37.3 Ų) [4].

Bioactivation handle
Cross-study
3-OH present: substrate for mitochondrial dehydrogenase
Pent-4-enal: no hydroxyl; ΔLogP +0.7 to +1.0, ΔPSA +20.2 Ų
Hydroxyl group provides latent bioactivation via enzymatic oxidation
Enantioselectivity: S-enantiomer active, R not; verified in rat hepatocyte mitochondria
Enzymatic Activation Prodrug Design Mitochondrial Glutathione

Best Research and Industrial Application Scenarios for 3-Hydroxypent-4-enal: Evidence-Backed Use Cases for Scientific Procurement


Chiral Building Block for Statin and Polyketide Natural Product Synthesis via Terminal Olefin Elaboration

The terminal vinyl group of 3-hydroxypent-4-enal enables divergent synthetic strategies—including olefin cross-metathesis, hydroformylation, and Heck coupling—that are inaccessible to saturated β-hydroxy aldehydes like 3-hydroxybutanal [1]. The 3-hydroxypentenyl side chain has been exploited in unified total syntheses of neuroprostane lipid metabolites, where the alkene participated in stereoselective semihydrogenation and olefin metathesis cascade reactions [1]. The chiral 3-hydroxy-4-pentenoic acid derivatives (obtainable by oxidation of the aldehyde) are established intermediates in the synthesis of mevinic acids and HMG-CoA reductase inhibitors (statins) [2]. Researchers procuring this compound for polyketide-derived natural product synthesis gain a bifunctional building block whose β-hydroxy carbonyl motif mirrors the repeating units of polyketide assembly intermediates [1].

Non-Michael Acceptor Aldehyde Probe for Fragment-Based Drug Discovery and Chemical Biology

Unlike the widely studied α,β-unsaturated aldehyde 4-hydroxypent-2-enal (HPE), which acts as a Michael acceptor and forms covalent adducts with protein thiols at the C2=C3 position, 3-hydroxypent-4-enal lacks this conjugated electrophilic system and therefore avoids indiscriminate thiol reactivity [2][3]. This property makes 3-hydroxypent-4-enal a cleaner aldehyde probe for fragment-based screening campaigns where reversible, non-covalent interactions with target proteins are desired. Its LogP of 0.12 places it in a favorable polarity range for biochemical assay compatibility, in contrast to the more lipophilic pent-4-enal (LogP ≈ 0.80–1.15) [4]. The aldehyde group can form reversible Schiff base adducts with lysine residues or N-terminal amines, while the absence of conjugation prevents the irreversible thiol addition that complicates hit validation with α,β-unsaturated aldehydes [3].

Enzyme-Activated Prodrug Scaffold Exploiting 3-Hydroxy Dehydrogenation

The 3-hydroxy group of 3-hydroxypent-4-enal can be enzymatically oxidized to a ketone, generating 3-oxo-4-pentenal—an α,β-unsaturated carbonyl that functions as a Michael acceptor [5]. This latent reactivity, documented for the enantioselective dehydrogenase-catalyzed oxidation of (S)-3-hydroxy-4-pentenoate to the glutathione-depleting 3-oxo-4-pentenoate in mitochondrial studies, can be exploited for designing conditionally activated probes or prodrugs [5]. The enantioselectivity of the dehydrogenase (S-enantiomer is a substrate; R-enantiomer is not) further enables stereochemical control over activation kinetics [5]. This bioactivation pathway is absent in simple alkenals like pent-4-enal, which lack the requisite 3-hydroxy group [6].

Process Development and Scale-Up Using Buffer-Catalyzed Hydration Protocol

For industrial or medicinal chemistry laboratories seeking to prepare 3-hydroxypent-4-enal at scale, the buffer-catalyzed hydration protocol described in US Patent 5,284,979 provides a validated method with quantified performance advantages over traditional acid catalysis [7]. The use of propionic acid/triethylamine buffer (pH 4.0) achieves approximately 1.8× higher conversion and 1.65× higher selectivity compared to propionic acid alone [7]. Critically, the buffer components (carboxylic acid and tertiary amine) can be recovered by distillation and recycled, with documented recovery rates of ~100% for triethylamine and 97% for propionic acid [7]. This process is applicable to the gamut of 3-hydroxyalkanals from C3 to C12, encompassing 3-hydroxypent-4-enal [7].

Application
Selection Property
Validation Focus
Polyketide natural product synthesis
Terminal olefin synthetic handle
Olefin metathesis, Heck coupling, hydroformylation compatibility
Fragment-based screening probe
Non-Michael acceptor aldehyde
Reversible Schiff base formation; absence of irreversible thiol adduction
Enzyme-activated latent reactivity studies
3-Hydroxy dehydrogenation substrate
Enantioselective mitochondrial dehydrogenase assay; glutathione modulation readout
Process chemistry scale-up
Buffer-catalyzed hydration protocol
Conversion/selectivity benchmark vs. acid-only; catalyst recycling validation
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